The compound can be synthesized from various precursors, with 2-isopropylthiazole-5-carboxylic acid being a common starting material. It falls under the category of heterocyclic compounds, specifically thiazoles, which are five-membered rings containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 2-Isopropylthiazole-5-carboxamide typically involves several key steps:
In industrial settings, these methods may be scaled up using continuous flow reactors to enhance yield and purity, optimizing the reaction conditions for efficiency .
The molecular formula of 2-Isopropylthiazole-5-carboxamide is , with a molecular weight of approximately 169.25 g/mol. The IUPAC name is 2-propan-2-yl-1,3-thiazole-5-carboximidamide. Its structural representation includes:
The structural data can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | C7H11N3S |
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | 2-propan-2-yl-1,3-thiazole-5-carboximidamide |
| InChI | InChI=1S/C7H11N3S/c1-4(2)7-10-3-5(11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
| InChI Key | YDEULWCWXXTXFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC=C(S1)C(=N)N |
2-Isopropylthiazole-5-carboxamide can undergo various chemical reactions:
The reactions typically involve:
The mechanism of action for 2-Isopropylthiazole-5-carboxamide primarily involves its interaction with specific molecular targets within biological systems. In medicinal applications, it may act by inhibiting enzymes or receptors that are vital for the survival of pathogens or cancer cells. The precise pathways can vary based on the type of biological system being studied .
The physical properties include:
Chemical properties include:
Data on solubility and stability are crucial for understanding how this compound behaves in various environments, particularly in biological assays.
2-Isopropylthiazole-5-carboxamide has several notable applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1